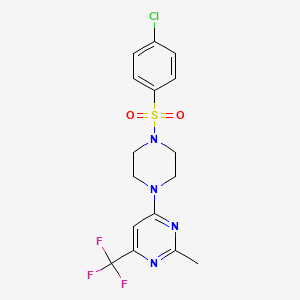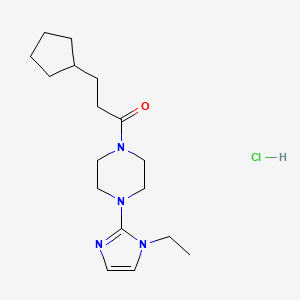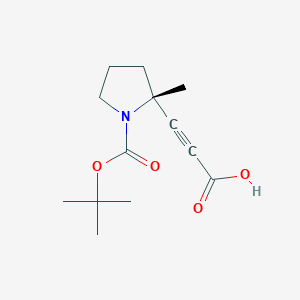![molecular formula C9H12N4OS B2802196 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034552-67-3](/img/structure/B2802196.png)
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule. It contains a bicyclic heptane structure with a sulfur atom (thia) and a nitrogen atom (aza). Attached to this bicyclic structure is a 1,2,3-triazole ring, which is a type of heterocycle containing three nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Cycloaddition Reactions : Studies highlight the role of the carbonyl group in cycloaddition reactions, demonstrating the synthesis of triazoline and methanone derivatives via unusual 1,3-cycloaddition reactions. These processes involve the interaction of azidomethanones with dipolarophiles, leading to compounds with potential applications in material science and pharmaceuticals (Zanirato, 2002).
Catalyst- and Solvent-Free Synthesis : A methodology for regioselective synthesis involving microwave-assisted processes under catalyst- and solvent-free conditions was developed. This approach is significant for the green synthesis of heterocyclic compounds, showcasing the environmental benefits of such methods (Moreno-Fuquen et al., 2019).
Crystal Structure Analysis : The crystal structure of derivatives was determined, providing insights into the molecular configurations and potential reactivity of these compounds. Such structural elucidations are crucial for the design of molecules with desired physical and chemical properties (Cao et al., 2010).
Potential Biological and Pharmacological Applications
Antiviral and Antitumoral Activity : Research into the synthesis of derivatives has shown promising in vitro antiviral and antitumoral activities. These findings suggest the potential of such compounds in developing new therapeutic agents for treating viral infections and cancer (Jilloju et al., 2021).
Antibacterial and Antifungal Properties : Synthesized derivatives have been screened for antibacterial and antifungal activities, indicating moderate effectiveness against certain strains of bacteria and fungi. This highlights the potential application of these compounds in developing new antimicrobial agents (Landage et al., 2019).
Anticonvulsant Evaluation : Novel derivatives were synthesized and evaluated for their anticonvulsant properties, showing significant activity in preclinical models. Such studies are crucial for the discovery of new drugs for the treatment of epilepsy and related disorders (Rajasekaran et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone” are currently unknown. The compound is a complex structure that includes a 2-thia-5-azabicyclo[2.2.1]heptane core and a 1-methyl-1H-1,2,3-triazole moiety
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad biological activities of triazole compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
(1-methyltriazol-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-12-4-8(10-11-12)9(14)13-3-7-2-6(13)5-15-7/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPFLYSYLDUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)


![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)


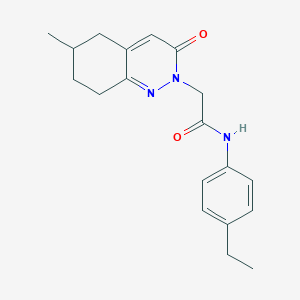
![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)
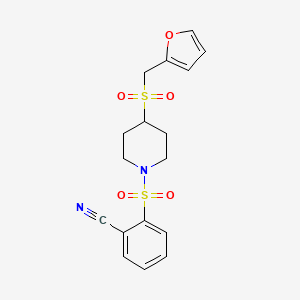
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)
